N-pyridin-3-yl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-pyridin-3-yl-1,4-thiazepane-4-carboxamide is an organic compound that features a pyridine ring, a thiazepane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-3-yl-1,4-thiazepane-4-carboxamide typically involves the reaction of pyridine derivatives with thiazepane intermediates under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with 1,4-thiazepane in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-yl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced thiazepane derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-pyridin-3-yl-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition and receptor binding assays to understand its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the position of the pyridine ring and the nature of the amide group.
Thiazepane derivatives: Compounds with a thiazepane ring but different substituents or functional groups.
Uniqueness
N-pyridin-3-yl-1,4-thiazepane-4-carboxamide is unique due to its combination of a pyridine ring, a thiazepane ring, and a carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-pyridin-3-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-11(13-10-3-1-4-12-9-10)14-5-2-7-16-8-6-14/h1,3-4,9H,2,5-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHXNGKKVEOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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